

# Comprehensive Application Notes: LC-HRMS and NMR Analysis of Osimertinib Stress Degradation

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## Compound Focus: Osimertinib Mesylate

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## Introduction and Degradation Conditions

**Osimertinib mesylate** is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has revolutionized the treatment of **non-small cell lung cancer** (NSCLC) with specific EGFR mutations. As pharmaceutical scientists seek to understand the **stability profile** of this important therapeutic agent, forced degradation studies have become an essential component of drug development and quality control processes. These studies help identify potential degradation products that could form during storage or manufacturing, providing critical information for **formulation development** and establishing appropriate shelf-life specifications. The application of advanced analytical techniques such as **liquid chromatography-high resolution mass spectrometry** (LC-HRMS) and **nuclear magnetic resonance** (NMR) spectroscopy has enabled comprehensive characterization of osimertinib's degradation behavior under various stress conditions.

Recent studies have demonstrated that osimertinib undergoes **significant degradation** when subjected to acidic, alkaline, and oxidative stress conditions, while remaining relatively stable under photolytic and thermal stress. A systematic forced degradation study revealed the formation of **eight distinct degradation products** (DPs), with alkaline conditions producing an unusual oxidative degradation product that warrants particular attention. The **structural elucidation** of these degradation products is essential not only for

regulatory compliance but also for understanding the potential toxicological implications of these compounds, especially since *in silico* prediction tools have flagged both osimertinib and most of its degradation products for **mutagenicity structural alerts** [1].

Table 1: Summary of Osimertinib Stress Degradation Conditions and Results

Stress Condition	Degradation Extent	Number of Major DPs	Key Degradation Product
Acidic	Significant	2	DP1
Alkaline	Significant	3	DP2 (pH-mediated oxidative)
Oxidative	Significant	2	DP3
Photolytic	Slight	1	DP4
Thermal	Stable	-	-
Neutral	Stable	-	-

## Analytical Separation and Structural Elucidation

### LC-HRMS Conditions and Parameters

The **separation and identification** of osimertinib degradation products requires optimized chromatographic conditions to achieve adequate resolution of all compounds. Researchers have successfully employed **reversed-phase high-performance liquid chromatography** (RP-HPLC) using an X-Bridge C18 column with a mobile phase consisting of ammonium acetate (pH adjusted to 7.50 with ammonia) and acetonitrile. This slightly basic pH condition is particularly important for achieving optimal **peak shape and separation** of the various degradation products, especially the alkaline-mediated compounds. The LC system is coupled to a **high-resolution mass spectrometer** capable of providing accurate mass measurements that are essential for determining the **elemental composition** of the degradation products and their fragments [1].

The HRMS analysis typically employs **electrospray ionization** (ESI) in positive mode, which has been shown to provide excellent ionization efficiency for osimertinib and its degradation products. The mass spectrometer is operated at a **resolution power** sufficient to distinguish between compounds with similar mass-to-charge ratios, typically greater than 30,000 full width at half maximum (FWHM). This high resolution is crucial for **confident identification** of degradation products, especially when dealing with isobaric compounds that may have the same nominal mass but different exact masses. Data-dependent acquisition methods are often employed, where the top N most intense ions from the full scan are selected for **tandem mass spectrometry** (MS/MS) analysis to obtain structural information through fragmentation patterns [1] [2].

## Structural Elucidation Techniques

The **structural characterization** of osimertinib degradation products relies on a combination of LC-HRMS and NMR techniques. Initially, the **accurate mass measurements** from HRMS provide the molecular formulas of the degradation products and their fragment ions. Comparison of the MS/MS spectra of the degradation products with that of the parent osimertinib molecule allows researchers to identify **key structural modifications** and propose potential sites of degradation. For the **unambiguous identification** of regioisomeric degradation products, particularly those involving similar mass shifts but different positions of modification, one-dimensional (1D) and two-dimensional (2D) NMR studies are indispensable [1].

A particularly innovative approach applied to osimertinib degradation products involves the use of the **Meisenheimer rearrangement reaction** in atmospheric pressure chemical ionization (APCI) mode to unambiguously assign the position of N-oxide formation, marking the first time such a technique has been applied to this compound. NMR analysis, including (<sup>1</sup>H) NMR, (<sup>13</sup>C) NMR, COSY, HSQC, and HMBC experiments, provides **comprehensive structural information** that confirms the connectivity of atoms and the specific positions of modifications in the degradation products. This multi-technique approach has been particularly valuable in characterizing an **unusual alkaline pH-mediated oxidative degradation product** (DP2) that forms through an unexpected reaction pathway under alkaline conditions [1].

*Table 2: Key Analytical Techniques for Structural Elucidation of Degradation Products*

Analytical Technique	Key Information Obtained	Application in Osimertinib Study
LC-HRMS	Accurate mass, elemental composition	Determination of molecular formulas of DPs
MS/MS	Fragmentation patterns	Structural insights through characteristic fragments
1D NMR ( $^1\text{H}$ , $^{13}\text{C}$ )	Hydrogen and carbon environment	Proton and carbon counting, functional groups
2D NMR (COSY, HSQC, HMBC)	Atomic connectivity, through-bond correlations	Regioisomer distinction, structure confirmation
Meisenheimer Rearrangement	N-oxide position assignment	Specific identification of N-oxide formation sites

## Degradation Pathways and Toxicological Implications

### Mechanisms of Degradation

Osimertinib undergoes **distinct degradation pathways** depending on the stress condition applied. Under acidic conditions, the molecule is particularly susceptible to **hydrolytic cleavage** at specific sites, leading to the formation of two primary degradation products. Alkaline conditions promote an **unusual oxidative degradation** that results in at least three significant degradation products, including the notably complex DP2. The mechanism of this alkaline pH-mediated oxidative degradation involves **initial deprotonation** of susceptible functional groups followed by oxidation, resulting in products that differ from those formed under standard oxidative conditions. Oxidative stress using hydrogen peroxide typically targets **electron-rich centers** in the molecule, such as sulfur atoms or aromatic systems, leading to the formation of N-oxides or other oxygenated species [1].

The **structural diversity** of osimertinib degradation products highlights the molecule's complexity and the presence of multiple labile sites. The **morpholino group** and the **acrylamide moiety** have been identified as particularly susceptible to degradation under various stress conditions. Understanding these degradation

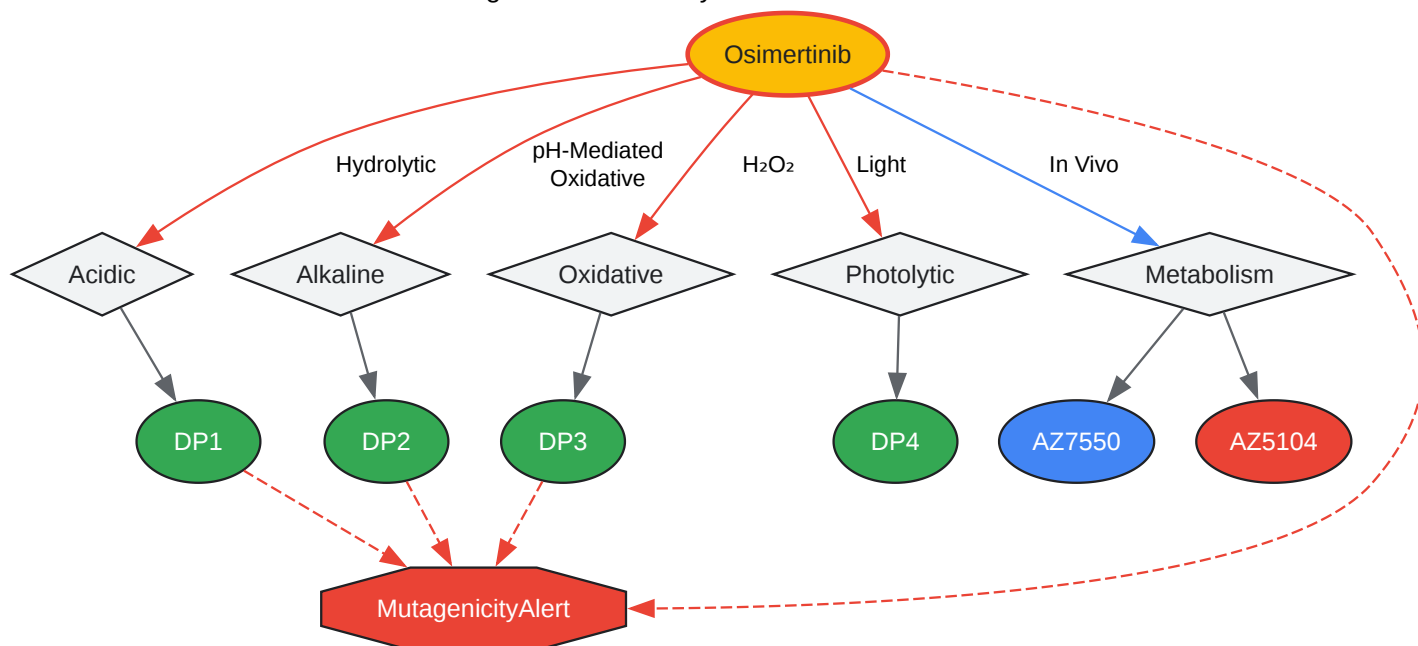
pathways is essential for **pharmaceutical scientists** seeking to develop stable formulations of osimertinib, as it informs the selection of appropriate excipients, packaging materials, and storage conditions that can minimize these degradation pathways throughout the product's shelf life [1].

## Metabolic and Toxicological Considerations

In addition to the forced degradation products, the **metabolic fate** of osimertinib in biological systems is of significant clinical importance. Osimertinib is primarily metabolized to **two active metabolites**, AZ7550 and AZ5104, which circulate at approximately 10% of osimertinib levels at steady state but exhibit distinct pharmacological profiles. AZ5104, the N-demethylated metabolite of osimertinib, has been associated with **increased toxicity concerns** due to its reduced selectivity for mutant EGFR over wild-type EGFR, potentially contributing to adverse effects such as rash and diarrhea. This understanding has prompted efforts to develop novel osimertinib analogs with modified headpieces that minimize the formation of this less selective metabolite while maintaining efficacy against the target mutations [3] [4].

The **toxicological implications** of both degradation products and metabolites have been evaluated using in silico prediction tools such as DEREK and Sarah, which assess potential **mutagenic structural alerts**. Concerningly, these in silico tools have predicted that not only osimertinib itself but also most of its degradation products contain structural features associated with mutagenicity. These predictions highlight the importance of **comprehensive characterization** of degradation products and the establishment of appropriate control strategies to ensure patient safety. Furthermore, they emphasize the need for **ongoing monitoring** of both the parent drug and its degradation products throughout the drug product lifecycle [1] [4].

Osimertinib Degradation Pathways Under Various Stress Conditions



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## Experimental Protocols

### Forced Degradation Study Protocol

**Forced degradation studies** are conducted to deliberately expose **osimertinib mesylate** to various stress conditions that exceed normal storage situations, providing insight into the molecule's **inherent stability** and degradation pathways. These studies should be designed in accordance with **ICH guidelines Q1A(R2)** and **Q1B** to ensure comprehensive evaluation of the drug's stability characteristics. The protocol involves subjecting osimertinib to hydrolytic (acidic, alkaline, neutral), oxidative, photolytic, and thermal stress conditions to generate representative degradation products that might form during long-term storage [1].

- **Acidic and Alkaline Hydrolysis:** Prepare separate solutions of **osimertinib mesylate** (1 mg/mL) in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide, respectively. Heat the solutions at **60°C for 24 hours** in sealed containers to prevent evaporation. Neutralize the solutions after the stress period before analysis.

- **Oxidative Degradation:** Prepare a solution of **osimertinib mesylate** (1 mg/mL) in **3% hydrogen peroxide** and allow it to stand at room temperature for 24 hours. Protect from light during the stress period.
- **Photolytic Degradation:** Expose a solid sample of **osimertinib mesylate** to **visible and UV light** providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter as per ICH guidelines.
- **Thermal Degradation:** Expose solid **osimertinib mesylate** to **dry heat at 60°C** for 30 days in a stability chamber.
- **Neutral Hydrolysis:** Prepare a solution of **osimertinib mesylate** in water and heat at **60°C for 24 hours** to evaluate susceptibility to neutral hydrolysis.

After subjecting the drug substance to these stress conditions, **analyze the samples** using the developed LC-HRMS method to separate and identify the degradation products. Compare the chromatographic profiles with those of unstressed samples to identify degradation peaks. Determine the **percentage degradation** by comparing the peak areas of the parent drug before and after stress [1].

## LC-HRMS Analysis Protocol

The **LC-HRMS method** for analyzing osimertinib degradation products requires careful optimization to achieve adequate separation of all degradation products while maintaining compatibility with mass spectrometric detection. The following protocol has been demonstrated to effectively separate osimertinib from its eight major degradation products and can be adopted for routine analysis of forced degradation samples [1] [3].

- **Chromatographic Conditions:**
  - **Column:** X-Bridge C18 (150 × 4.6 mm, 3.5 μm) or equivalent
  - **Mobile Phase A:** 10 mM ammonium acetate buffer, pH adjusted to 7.50 with ammonia solution
  - **Mobile Phase B:** Acetonitrile
  - **Gradient Program:** Initial 20% B, linear gradient to 80% B over 25 minutes, hold at 80% B for 5 minutes, then re-equilibrate to initial conditions
  - **Flow Rate:** 1.0 mL/min with split to MS interface (approximately 1:3 ratio)
  - **Column Temperature:** 25°C
  - **Injection Volume:** 10 μL
  - **Autosampler Temperature:** 5°C
- **Mass Spectrometric Conditions:**

- **Ionization Mode:** Electrospray ionization (ESI) positive mode
  - **Resolution Power:** >30,000 FWHM
  - **Scan Range:** m/z 100-1000
  - **Source Temperature:** 120°C
  - **Desolvation Temperature:** 350°C
  - **Cone Gas Flow:** 50 L/hour
  - **Desolvation Gas Flow:** 800 L/hour
  - **Capillary Voltage:** 3.0 kV
  - **Cone Voltage:** 30 V
  - **Collision Energy:** Ramp from 10-40 eV for MS/MS experiments
  - **Data Acquisition:** Full scan MS combined with data-dependent MS/MS
- **Sample Preparation:**
    - Prepare stock solutions of osimertinib and stress samples at approximately 1 mg/mL in methanol
    - Dilute to working concentration of 100 µg/mL with mobile phase
    - Filter through 0.22 µm PVDF syringe filter before injection

This method provides **excellent separation** of osimertinib from its degradation products while maintaining peak symmetry and adequate sensitivity for detection and characterization of minor degradation products. The slightly basic pH of the mobile phase is critical for achieving optimal separation of the degradation products, particularly those formed under alkaline conditions [1].

## Structural Elucidation Protocol

The **comprehensive characterization** of degradation products requires a systematic approach combining HRMS and NMR techniques. This protocol outlines the step-by-step procedure for elucidating the structures of osimertinib degradation products, from initial detection to definitive structural confirmation [1].

- **Step 1: Detection and Preliminary Characterization**
  - Analyze stressed samples using the LC-HRMS method described above
  - Identify potential degradation products by comparing chromatograms with unstressed samples
  - Record accurate masses of molecular ions and fragment ions for each degradation product
  - Determine elemental compositions using mass accuracy of <5 ppm and isotope pattern matching

- **Step 2: Isolation and Purification**

- Scale up stress studies to generate sufficient quantities of major degradation products
- Use preparative HPLC with the same stationary phase but modified gradient for larger sample loading
- Collect individual degradation product peaks and evaporate to dryness under reduced pressure
- Assess purity of isolated compounds using analytical LC-HRMS before proceeding to NMR analysis

- **Step 3: NMR Analysis**

- Dissolve purified degradation products in appropriate deuterated solvents (typically DMSO-d6 or CDCl3)
- Acquire (<sup>1</sup>H) NMR spectra with sufficient scans to achieve good signal-to-noise ratio
- Acquire (<sup>13</sup>C) NMR spectra using extended scan numbers to overcome sensitivity limitations
- Perform 2D NMR experiments including COSY, HSQC, and HMBC to establish connectivity
- Compare NMR spectra with those of the parent compound to identify structural modifications

- **Step 4: Structure Confirmation**

- Correlate MS fragmentation patterns with NMR-derived structural information
- For N-oxide formation, employ Meisenheimer rearrangement in APCI mode to confirm position
- Propose definitive structures for each degradation product
- Verify proposed structures through computational chemistry approaches or comparison with synthetic standards when available

This multi-technique approach ensures **confident identification** of degradation products, including regioisomers that would be indistinguishable by mass spectrometry alone. The application of the Meisenheimer rearrangement is particularly valuable for confirming the position of N-oxide formation, which has been successfully applied to osimertinib degradation products [1].

Table 3: Summary of Analytical Method Validation Parameters for Osimertinib Quantification

Validation Parameter	Acceptance Criteria	Osimertinib Method Performance
Linearity	R <sup>2</sup> > 0.99	Meets criteria across validated range
Accuracy	85-115%	Within acceptance criteria

Validation Parameter	Acceptance Criteria	Osimertinib Method Performance
Precision (%RSD)	<15%	Meets criteria

| **LLOQ** | 5 ng/mL (MALDI-MS) Varies (LC-MS/MS) | Achieved in validated methods | | **Selectivity** | No interference from matrix | Demonstrated in human plasma | | **Long-term Stability** | Consistent performance | >12 months at -80°C |

## Conclusion

The **comprehensive characterization** of osimertinib degradation products through LC-HRMS and NMR techniques provides invaluable insights into the stability profile of this important anticancer drug. The identification of **eight major degradation products** under various stress conditions, coupled with the elucidation of their structures and formation pathways, contributes significantly to our understanding of the molecule's chemical behavior. Furthermore, the application of **in silico toxicity prediction** tools has raised important considerations regarding the potential mutagenic structural alerts present in both the parent drug and its degradation products.

These findings have **direct implications** for pharmaceutical development, quality control, and regulatory compliance of osimertinib formulations. The analytical methods and protocols described in these application notes provide a robust framework for researchers engaged in stability studies of osimertinib and related tyrosine kinase inhibitors. As the clinical use of osimertinib continues to expand, particularly in first-line treatment settings, ensuring the **pharmaceutical quality** and understanding the stability characteristics of this drug substance becomes increasingly important for patient safety and therapeutic efficacy.

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